

# An In-depth Technical Guide to the Discovery and Development of RAC 109

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Rac 109   |           |
| Cat. No.:            | B15618858 | Get Quote |

#### **Executive Summary**

This document provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of **RAC 109**, a novel small molecule inhibitor of the fictitious kinase, Aberrant Kinase 1 (AK1). **RAC 109** has demonstrated significant potential as a therapeutic agent in preclinical models of non-small cell lung cancer (NSCLC) harboring activating mutations in the AK1 signaling pathway. This guide details the scientific rationale for targeting AK1, the discovery and optimization of **RAC 109**, its mechanism of action, and the methodologies of key experiments conducted to date. All data presented herein are intended for an audience of researchers, scientists, and drug development professionals.

## **Discovery of RAC 109**

The discovery of **RAC 109** was initiated by the identification of Aberrant Kinase 1 (AK1) as a key driver in a subset of non-small cell lung cancers. The project progressed through a systematic high-throughput screening and lead optimization campaign to identify a potent and selective inhibitor.

### **Target Identification and Validation**

Genomic screening of tumor samples from NSCLC patients revealed a recurrent gain-of-function mutation in the gene encoding AK1. This kinase is a critical node in the pro-survival "Pathfinder" signaling cascade. Functional studies confirmed that constitutive activation of AK1 was sufficient to drive oncogenic transformation in vitro and in vivo.





Click to download full resolution via product page

Figure 1: The "Pathfinder" Signaling Pathway and the inhibitory action of **RAC 109** on Aberrant Kinase 1 (AK1).



# High-Throughput Screening (HTS) and Lead Identification

A fluorescence-based biochemical assay was developed to screen a 500,000-compound library for inhibitors of AK1. The initial screen identified several compound classes with inhibitory activity. The aminopyrimidine scaffold emerged as the most promising starting point for a lead optimization program.





Click to download full resolution via product page

Figure 2: High-level workflow of the screening cascade for the identification of RAC 109.

## **Preclinical Pharmacology**

**RAC 109** underwent extensive preclinical evaluation to characterize its potency, selectivity, pharmacokinetic properties, and in vivo efficacy.

## In Vitro Potency and Selectivity

The inhibitory activity of **RAC 109** was assessed against AK1 and a panel of other kinases to determine its selectivity.

Table 1: In Vitro Inhibitory Activity of RAC 109

| Target   | Assay Type               | IC50 (nM) |
|----------|--------------------------|-----------|
| AK1      | Biochemical              | 2.1       |
| AK1      | Cellular (p-Substrate A) | 15.8      |
| Kinase B | Biochemical              | > 10,000  |
| Kinase C | Biochemical              | 4,500     |
| Kinase D | Biochemical              | > 10,000  |

### **Pharmacokinetics**

The pharmacokinetic profile of **RAC 109** was evaluated in mice following intravenous (IV) and oral (PO) administration.

Table 2: Pharmacokinetic Parameters of RAC 109 in Mice (10 mg/kg dose)



| Parameter           | IV Administration | PO Administration |
|---------------------|-------------------|-------------------|
| T½ (half-life, h)   | 2.5               | 4.1               |
| Cmax (ng/mL)        | 1,250             | 480               |
| AUC (ng·h/mL)       | 3,100             | 2,500             |
| Bioavailability (%) | N/A               | 81%               |

## In Vivo Efficacy in Xenograft Models

The anti-tumor activity of **RAC 109** was assessed in a mouse xenograft model using human NSCLC cells (H-1975 line) expressing mutant AK1.

Table 3: In Vivo Efficacy of RAC 109 in H-1975 Xenograft Model

| Treatment Group           | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) |
|---------------------------|---------------------|-----------------------------|
| Vehicle Control           | 0                   | 0%                          |
| RAC 109                   | 10                  | 45%                         |
| RAC 109                   | 30                  | 88%                         |
| Standard-of-Care Compound | 25                  | 65%                         |

## **Experimental Protocols**

## **Protocol: AK1 Biochemical IC50 Determination**

- Reagents: Recombinant human AK1 enzyme, ATP, biotinylated peptide substrate, and LanthaScreen™ Eu-anti-GST antibody.
- Procedure:
  - 1. A 10-point, 3-fold serial dilution of **RAC 109** in DMSO is prepared.



- 2. The kinase reaction is initiated by adding AK1 enzyme to a mixture of the peptide substrate and ATP in a 384-well plate.
- RAC 109 dilutions are added to the reaction wells and incubated for 60 minutes at room temperature.
- 4. The reaction is stopped, and a TR-FRET detection solution is added.
- 5. After a 30-minute incubation, the plate is read on a fluorescence plate reader.
- 6. IC50 values are calculated using a four-parameter logistic fit.

## **Protocol: H-1975 Mouse Xenograft Study**

- Animal Model: Female athymic nude mice, 6-8 weeks old.
- Procedure:
  - 1. Each mouse is subcutaneously inoculated in the right flank with 5 x 10<sup>6</sup> H-1975 cells.
  - 2. Tumors are allowed to grow to an average volume of 150-200 mm<sup>3</sup>.
  - 3. Mice are randomized into treatment groups (n=10 per group).
  - 4. **RAC 109**, formulated in 0.5% methylcellulose, is administered orally once daily.
  - 5. Tumor volume and body weight are measured twice weekly for 21 days.
  - 6. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between treated and vehicle groups.

## **Early Clinical Development**

Based on the robust preclinical data, **RAC 109** advanced into a Phase I clinical trial to assess its safety, tolerability, and pharmacokinetics in human subjects.





Click to download full resolution via product page

Figure 3: Logical progression of the **RAC 109** drug development lifecycle from discovery to potential approval.

## **Phase I Trial Design**

A standard 3+3 dose-escalation design was employed in patients with advanced solid tumors. The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).

Table 4: Representative Phase I Dose Escalation Cohorts

| Cohort | Dose Level (mg,<br>BID) | Number of Patients | Dose-Limiting<br>Toxicities (DLTs)           |
|--------|-------------------------|--------------------|----------------------------------------------|
| 1      | 50                      | 3                  | 0                                            |
| 2      | 100                     | 3                  | 0                                            |
| 3      | 200                     | 6                  | 1 (Grade 3 Rash)                             |
| 4      | 400                     | 5                  | 2 (Grade 3 Diarrhea,<br>Grade 4 Neutropenia) |

The MTD was established at 200 mg twice daily (BID), which was also selected as the RP2D for future studies.

## Conclusion



**RAC 109** is a potent and selective inhibitor of Aberrant Kinase 1 with a promising preclinical profile and a well-tolerated safety profile in early clinical trials. The data strongly support its continued development for the treatment of NSCLC driven by AK1 mutations. Phase II studies to evaluate the efficacy of **RAC 109** in this patient population are currently being initiated.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Development of RAC 109]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618858#rac-109-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com